APDye 488 Hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H22N4O11S2 |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
6-amino-9-[4-(3-aminooxypropylcarbamoyl)-2-carboxyphenyl]-3-azaniumylidene-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C24H22N4O11S2/c25-16-6-4-13-18(12-3-2-11(10-15(12)24(30)31)23(29)28-8-1-9-38-27)14-5-7-17(26)22(41(35,36)37)20(14)39-19(13)21(16)40(32,33)34/h2-7,10,25H,1,8-9,26-27H2,(H,28,29)(H,30,31)(H,32,33,34)(H,35,36,37) |
InChI Key |
LNYYJWLUYKPNGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCCON)C(=O)O)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of Apdye 488 Hydroxylamine
Oxime Ligation: Reaction with Aldehyde and Ketone Moieties
The primary application of APDye 488 Hydroxylamine (B1172632) in bioconjugation is its reaction with aldehydes and ketones to form a stable oxime bond. axispharm.comaatbio.com This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific labeling of biomolecules like glycoproteins, polysaccharides, or peptides that have been engineered or chemically modified to present a carbonyl group. labx.comnih.gov
The mechanism proceeds in two main steps:
Nucleophilic Attack: The reaction begins with the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon. This forms a tetrahedral carbinolamine intermediate. nih.gov
The reaction is catalyzed by acid, with optimal rates often observed at a pH of around 4.5. nih.govdiva-portal.org Nucleophilic catalysts, such as aniline (B41778), can significantly accelerate the reaction, especially at neutral pH. rsc.orgacs.org The catalytic mechanism for aniline involves the initial formation of a protonated Schiff base with the carbonyl compound, which is more susceptible to attack by the hydroxylamine, thus increasing the rate of oxime formation. rsc.org
In bioconjugation, both hydroxylamines and hydrazines are used to target carbonyl groups, forming oximes and hydrazones, respectively. A critical distinction between these two linkages is their relative stability against hydrolysis. Scientific consensus and comparative studies have established that oxime linkages are significantly more stable than hydrazone linkages. axispharm.comlabx.comnih.govaxispharm.com
The enhanced stability of the oxime bond is attributed to electronic factors. nih.gov The oxygen atom in the oxime linkage (C=N-O-R) is more electronegative than the corresponding nitrogen atom in a hydrazone linkage (C=N-NH-R). nih.gov This increased electronegativity inductively disfavors the protonation of the imine nitrogen, which is the requisite first step for acid-catalyzed hydrolysis. nih.govnih.gov Consequently, oximes are more resistant to cleavage in aqueous environments. nih.gov
Studies have quantified this difference in stability. For instance, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone and 300-fold lower than an acetylhydrazone at pD 7.0. nih.gov In another analysis, the rate constant for oxime hydrolysis was reported to be nearly 1,000-fold lower than for hydrazones. researchgate.net This superior hydrolytic stability makes oximes the linkage of choice for applications requiring long-term, durable conjugation. nih.govaxispharm.com
| Linkage Type | Relative Hydrolysis Rate Constant (krel) | Key Stability Factor | Source |
|---|---|---|---|
| Methylhydrazone | ~600 | Less electronegative nitrogen atom (χN = 3.0) allows for easier protonation, initiating hydrolysis. | nih.gov |
| Acetylhydrazone | ~300 | ||
| Semicarbazone | ~160 | ||
| Oxime | 1 (Baseline) | Higher electronegativity of oxygen atom (χO = 3.5) disfavors protonation, enhancing stability. |
Post-Ligation Chemical Modifications for Enhanced Conjugate Stability (e.g., Reduction)
While oxime bonds are notably stable, their stability can be further augmented for applications demanding near-irreversible linkages. nih.gov A common strategy is the chemical reduction of the C=N double bond of the oxime to form a single-bonded hydroxylamine linkage. aatbio.comlabx.comnih.gov This modification effectively eliminates the potential for hydrolysis.
The reduction is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). aatbio.comlabx.comresearchgate.net This post-ligation step converts the imine functionality into a more stable amine-like bond, rendering the conjugate exceptionally robust. More recently, enzymatic methods for the reduction of oximes to amines using ene-reductases have also been reported, highlighting an emerging biocatalytic approach to stabilization. acs.org
Optimization of Reaction Conditions for Bioconjugation Efficiency
The efficiency of oxime ligation with APDye 488 Hydroxylamine is dependent on several key reaction parameters. Optimizing these conditions is crucial for achieving high yields and reaction rates, particularly when working with sensitive biomolecules at low concentrations. diva-portal.orgacs.org
pH: The reaction is strongly pH-dependent. The rate is generally optimal under mildly acidic conditions, typically around pH 4-5. nih.govacs.org However, since many biomolecules are unstable at acidic pH, performing the reaction at or near physiological pH (pH 7.0-7.4) is often necessary. nih.govdiva-portal.org At neutral pH, the reaction rate is significantly slower. diva-portal.org
Catalysis: To accelerate the slow reaction kinetics at neutral pH, nucleophilic catalysts are frequently employed. diva-portal.org Aniline is a classic catalyst that can increase reaction rates substantially. nih.govnih.gov More recently, substituted anilines with electron-donating groups have been identified as superior catalysts. acs.org For example, p-phenylenediamine (B122844) has been shown to be a highly effective catalyst at neutral pH, providing a 19-fold faster rate of protein PEGylation compared to an equivalent aniline-catalyzed reaction at pH 7. acs.org
Concentration and Temperature: Reaction kinetics are driven by the concentration of the reactants. nih.gov Bioconjugation reactions often involve low micromolar concentrations of biomolecules, which can lead to slow ligation. acs.org In specialized cases, such as time-sensitive radiolabeling, reaction conditions can be aggressively modified. For example, using elevated temperatures (75 °C) in an anhydrous organic solvent like DMF has been shown to drive the ligation to completion within minutes. nih.govrsc.org
| Parameter | Condition | Effect on Reaction Efficiency | Source |
|---|---|---|---|
| pH | Acidic (pH 4.0-5.0) | Optimal reaction rate. | nih.govacs.org |
| Neutral (pH 7.0-7.4) | Slower reaction rate, often requiring a catalyst for efficient conjugation. | nih.govdiva-portal.org | |
| Catalyst (at neutral pH) | Uncatalyzed | Baseline (slow). | acs.org |
| Aniline | Significant rate enhancement (e.g., up to 40-fold). | nih.gov | |
| p-Phenylenediamine | Superior rate enhancement compared to aniline (e.g., 19-fold faster than aniline at pH 7). | acs.org | |
| Solvent/Temperature | Aqueous Buffer, Room Temp | Standard conditions for most bioconjugations. | nih.gov |
| Anhydrous DMF, 75 °C | Dramatically accelerated kinetics (e.g., completion in <5 min); suitable for time-sensitive applications. | nih.govrsc.org |
Advanced Labeling Strategies and Methodologies Utilizing Apdye 488 Hydroxylamine
Site-Specific Bioconjugation to Biomolecules
The specificity of the reaction between the hydroxylamine (B1172632) moiety of APDye 488 and carbonyl groups (aldehydes and ketones) is the foundation of its utility in site-specific labeling. As these functional groups are relatively rare in native biomolecules, their controlled introduction allows for the precise attachment of the fluorescent dye. This section will explore the methods for generating these reactive handles on polysaccharides, glycoproteins, and proteins, and the subsequent conjugation with APDye 488 Hydroxylamine.
Fluorescent Labeling of Polysaccharides and Glycoproteins
Polysaccharides and the glycan portions of glycoproteins are rich in vicinal diols, which can be chemically or enzymatically modified to generate aldehyde groups, thereby creating specific sites for labeling with this compound.
A well-established method for introducing aldehydes into glycans is through mild oxidation with sodium periodate (B1199274) (NaIO₄). This reaction cleaves the carbon-carbon bond of vicinal diols, present in many sugar residues, to form two aldehyde groups. The reaction conditions can be controlled to selectively oxidize certain sugar moieties. For instance, mild periodate treatment preferentially oxidizes the exocyclic diol of sialic acids, which are often found at the termini of glycan chains. This selectivity allows for the targeted labeling of the outer surface of glycoproteins.
The general procedure involves incubating the glycoprotein (B1211001) with a controlled concentration of sodium periodate, followed by quenching the reaction and subsequent conjugation with this compound. Aniline (B41778) is often used as a catalyst to accelerate the rate of oxime ligation, enabling efficient labeling at neutral pH and with lower concentrations of the dye. This method has been successfully applied to label cell surface glycoproteins with high efficiency, facilitating the study of their dynamics and localization.
| Biomolecule | Oxidation Conditions | Labeling Conditions | Observed Labeling Efficiency/Outcome |
| Cell Surface Glycoproteins | 1 mM NaIO₄, 4°C, 30 min | 100 µM aminooxy-biotin, 10 mM aniline, pH 6.7, 4°C, 90 min | High-efficiency labeling of the majority of cell surface glycoproteins with high cell viability. nih.gov |
| Trastuzumab (Antibody) | Enzymatic remodeling to introduce terminal sialic acids, followed by periodate oxidation | Conjugation with aminooxy-functionalized cytotoxic agents | Incorporation of ~1.6 cytotoxic agents per antibody molecule. nih.gov |
An alternative to chemical oxidation is the use of enzymes to generate aldehydes on specific sugar residues, offering a higher degree of specificity. Galactose oxidase is a prime example of an enzyme used for this purpose. It catalyzes the oxidation of the C6 primary alcohol of terminal galactose and N-acetylgalactosamine residues to an aldehyde. This method is particularly useful for labeling glycoproteins that have exposed terminal galactose residues.
The process involves treating the glycoprotein with galactose oxidase, which creates the aldehyde handle. Subsequently, this compound is added to form a stable oxime linkage. This chemoenzymatic approach has been employed to label glycoproteins on living cells and has been shown to be highly specific. Engineered variants of galactose oxidase with altered substrate specificities have further expanded the repertoire of glycans that can be targeted for labeling.
| Enzyme | Substrate | Biomolecule Target | Labeling Outcome |
| Galactose Oxidase | Terminal Galactose/GalNAc | Glycoproteins on living cells | Specific labeling of cell surface glycoproteins. sci-hub.box |
| Engineered Galactose Oxidase Variants | D-mannose, D-N-acetylglucosamine | Glycoproteins with previously inaccessible glycan motifs | >95% conversion for model substrates. sci-hub.box |
Indirect Labeling of Nucleic Acids via Modified Substrates
The covalent labeling of nucleic acids with fluorescent probes like this compound is a powerful tool for visualizing and tracking DNA and RNA in various biological contexts nih.gov. An effective strategy for this is indirect labeling, which involves a two-step process: first, the introduction of a reactive functional group into the nucleic acid, followed by the reaction of this group with the fluorescent dye. This compound is particularly suited for labeling nucleic acids that have been modified to contain aldehyde or ketone groups aatbio.comthermofisher.com.
The most common method for introducing aldehydes into nucleic acids, particularly RNA, is through the periodate-mediated oxidation of the vicinal diols in the 3'-terminal ribose thermofisher.comthermofisher.com. This process creates an aldehyde group that can be specifically targeted. The hydroxylamine moiety of this compound reacts with this introduced aldehyde to form a stable oxime linkage, thereby covalently attaching the bright, green-fluorescent dye to the nucleic acid aatbio.comthermofisher.comvectorlabs.com. This method allows for the selective, post-synthetic labeling of RNA molecules.
Similarly, abasic sites in DNA, which can occur as a result of DNA damage, present aldehyde groups that can be targeted for labeling thermofisher.com. This principle is used to detect DNA damage, where a hydroxylamine-containing probe can react with these aldehydes, forming a covalent bond and labeling the site of damage thermofisher.com. The stability of the resulting linkage is a key advantage of this methodology.
| Labeling Strategy | Description | Target Biomolecule | Key Reagents |
| Indirect Labeling via Oxidation | Introduction of aldehyde groups by chemical oxidation, followed by reaction with a hydroxylamine-functionalized dye. | RNA, Glycoproteins, Polysaccharides | Sodium Periodate, this compound |
| Damage Site Labeling | Targeting of aldehyde groups present at abasic sites in damaged DNA. | DNA | This compound |
Cell and Tissue Tracing Applications in Biological Systems
This compound is frequently utilized as a polar tracer for investigating cell morphology and connectivity in biological systems vectorlabs.combiotium.com. As a low molecular weight, water-soluble fluorescent probe, it is well-suited for a variety of cell tracing applications aatbio.comvectorlabs.com. Its utility stems from specific chemical and physical properties, notably its ability to be fixed within cells following experimental procedures and its general inability to cross intact cell membranes aatbio.comvectorlabs.comthermofisher.com. These characteristics allow researchers to map neuronal processes, investigate cell-to-cell communication, and assess membrane integrity biotium.com.
A critical feature of this compound for cell tracing is its aldehyde-fixable nature aatbio.comvectorlabs.comthermofisher.com. This property is conferred by the hydroxylamine (aminooxy) group aatbio.comvectorlabs.com. During tissue processing, biological samples are commonly preserved using aldehyde-based fixatives, such as formaldehyde (B43269) or glutaraldehyde. These fixatives crosslink proteins and other biomolecules, preserving cellular architecture.
The hydroxylamine group on the APDye 488 molecule readily reacts with aldehyde groups present in the fixed tissue and with aldehydes on surrounding biomolecules to form a stable covalent bond known as an oxime aatbio.comthermofisher.comvectorlabs.com. This reaction ensures that the fluorescent tracer is covalently linked to the intracellular matrix, preventing it from being washed out during subsequent permeabilization and staining steps thermofisher.commira-lab.com. The stability of the oxime linkage is notably superior to that of hydrazone bonds, which are formed by alternative hydrazine-based tracers aatbio.comthermofisher.comvectorlabs.com. This enhanced stability ensures better retention of the fluorescent signal for high-resolution imaging.
| Feature | This compound | Lucifer yellow CH |
| Reactive Group | Hydroxylamine (Aminooxy) | Carbohydrazide |
| Resulting Linkage | Oxime | Hydrazone |
| Fixability | Aldehyde-fixable | Aldehyde-fixable thermofisher.com |
| Membrane Permeability | Impermeant aatbio.comvectorlabs.com | Impermeant thermofisher.com |
This compound is considered a membrane-impermeant molecule aatbio.comvectorlabs.comthermofisher.com. Due to its polarity and hydrophilic nature, it cannot passively diffuse across the lipid bilayer of intact cell membranes thermofisher.com. This characteristic is fundamental to its use in assessing cell viability and membrane permeability. In a population of cells, only those with compromised membranes will allow the entry of the dye and become fluorescently labeled. Live, healthy cells with intact membranes will exclude the tracer and remain unlabeled.
Because of this impermeability, specific methods must be employed to load this compound into healthy cells for tracing studies thermofisher.com. These techniques are designed to temporarily permeabilize the cell membrane or to directly introduce the molecule into the cytoplasm. Common methods include:
Microinjection
Pinocytosis
Electroporation thermofisher.com
Once inside the cell, the tracer can diffuse throughout the cytoplasm, filling fine structures and processes, but it will not cross into adjacent, coupled cells unless there are direct channels, such as gap junctions, that are large enough to permit its passage thermofisher.com. This makes it an invaluable tool for studying neuronal morphology and intercellular communication pathways biotium.com.
| Property | Description | Implication for Live-Cell Tracing |
| Membrane Permeability | Impermeant to intact cell membranes aatbio.comvectorlabs.comthermofisher.com. | Acts as a viability indicator; healthy cells exclude the dye. |
| Polarity | High; water-soluble vectorlabs.com. | Prevents passive diffusion across lipid bilayers. |
| Loading Methods | Requires active loading techniques like microinjection or electroporation for intracellular studies in healthy cells thermofisher.com. | Allows for targeted labeling of specific cells. |
Applications of Apdye 488 Hydroxylamine in Contemporary Research Techniques
Fluorescence Microscopy and Imaging
Fluorescence microscopy relies on the use of fluorophores to label specific cellular components, allowing for their visualization with high contrast against a dark background. The selection of an appropriate fluorescent dye is critical for generating high-quality images. APDye 488 Hydroxylamine's properties make it highly suitable for various microscopy applications.
In conventional fluorescence microscopy, the brightness and photostability of the fluorescent label are paramount for visualizing cellular architecture. APDye 488 Hydroxylamine (B1172632) serves as a potent tool for imaging structures rich in carbohydrates, such as cell surface glycoproteins or the carbohydrate moieties of intracellular proteins. axispharm.comfishersci.at
The labeling process typically involves a two-step procedure. First, the vicinal diols present in the sugar residues of glycoproteins or polysaccharides are gently oxidized using sodium periodate (B1199274) to generate reactive aldehyde groups. Subsequently, this compound is introduced, and its hydroxylamine group reacts specifically with the newly formed aldehydes to create a stable oxime linkage. axispharm.comfishersci.at This covalent bond ensures the fluorescent signal is robust and localized to the target structures.
The resulting labeled biomolecules can be clearly visualized due to the strong green fluorescence of the APDye 488 moiety. axispharm.com Its high quantum yield and resistance to photobleaching allow for prolonged imaging sessions and the capture of detailed, high-contrast images of cellular components like the glycocalyx or specific intracellular glycoproteins, contributing to a better understanding of cellular organization.
Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, overcome the diffraction limit of light to achieve nanoscale resolution. wiley.com These methods, however, place extreme demands on the fluorescent probes used, requiring exceptional photostability to withstand the high-intensity lasers employed. thermofisher.com
APDye 488, being spectrally identical to Alexa Fluor® 488, is well-suited for STED microscopy. thermofisher.comthermofisher.com The fundamental principle of STED involves using a second, high-intensity "depletion" laser to deactivate fluorescence at the periphery of the excitation spot, thereby narrowing the area from which a signal is detected. This process requires fluorophores that can endure repeated cycles of excitation and depletion without significant photodegradation. wiley.com While even robust dyes like Alexa Fluor® 488 can experience photodegradation under continuous STED imaging, their high photostability is a key enabling factor for this technique. wiley.comchem-station.com The dye's ability to maintain a strong fluorescent signal under intense laser light is crucial for constructing the high-resolution images that define STED. thermofisher.comnih.gov
The photophysical properties of the APDye 488 fluorophore that make it suitable for STED are summarized in the table below.
| Property | Value (for spectrally equivalent Alexa Fluor® 488) | Significance for STED Microscopy |
| Maximum Excitation (Ex) | ~493-494 nm fishersci.atdianova.com | Compatible with common 488 nm excitation lasers. |
| Maximum Emission (Em) | ~518-519 nm fishersci.atdianova.com | Provides a strong, detectable green fluorescence signal. |
| Molar Extinction Coefficient | ~73,000 - 77,000 cm⁻¹M⁻¹ | High efficiency of light absorption leads to brighter signals. |
| Fluorescence Quantum Yield (QY) | ~0.92 thermofisher.com | High efficiency in converting absorbed light into emitted fluorescence, contributing to signal brightness. |
| Photostability | High thermofisher.comvectorlabs.com | Resists photobleaching under the intense laser irradiation required for depletion, enabling the acquisition of high-resolution images. |
Observing cellular processes in real-time is a cornerstone of modern cell biology. This compound can be utilized as a cell tracer for dynamic imaging experiments. Because it is a low-molecular-weight, membrane-impermeant molecule, it can be loaded into cells via microinjection or other methods to label the cytoplasm. fishersci.at Once inside, its aldehyde-fixable nature means the fluorescent signal can be preserved even after cell fixation for subsequent analysis. axispharm.com
For live-cell tracking, the exceptional photostability of the APDye 488 fluorophore is a major advantage. vectorlabs.com It allows for long-term time-lapse imaging to monitor cell movement, division, or other dynamic events without significant loss of signal. The brightness of the dye ensures that labeled cells are easily distinguishable from the background, facilitating accurate tracking over time.
Advanced Analytical Detection Methods
Beyond imaging, fluorescent probes are integral to highly sensitive analytical techniques that quantify biomolecules.
Capillary electrophoresis (CE) is a powerful separation technique that separates molecules based on their size and charge in a narrow capillary. When coupled with Laser-Induced Fluorescence (LIF) detection, it becomes one of the most sensitive analytical methods available.
This compound is ideally suited as a derivatization agent for CE-LIF analysis of biomolecules containing aldehyde or ketone groups, particularly glycoproteins and polysaccharides. nih.gov Many complex carbohydrates are not naturally fluorescent. By labeling them with this compound, they can be detected with extremely high sensitivity by a CE-LIF system equipped with a 488 nm laser.
The workflow involves:
Sample Preparation: Glycoproteins in a sample are oxidized with periodate to create aldehyde groups on their sugar moieties.
Derivatization: The sample is incubated with this compound, which selectively reacts with the aldehydes, covalently attaching the fluorescent APDye 488 tag.
Separation and Detection: The labeled mixture is injected into the CE system. As the different labeled glycoproteins migrate through the capillary and pass the detection window, the 488 nm laser excites the APDye 488 tag, and the resulting fluorescence is measured by a sensitive detector.
This approach allows for the quantitative analysis and profiling of glycoproteins in complex biological samples with high resolution and sensitivity, which is valuable in fields like biomarker discovery and biopharmaceutical analysis. nih.gov
High-Throughput Screening Platforms (e.g., Luminex-based arrays)
High-throughput screening (HTS) platforms rely on assays that are rapid, scalable, and sensitive for screening large numbers of compounds or biological interactions. Fluorescence-based technologies are central to HTS, and reagents like this compound are integral to the development of these assays. While specific examples detailing this compound in Luminex-based arrays are not prevalent, its characteristics make it highly suitable for similar multiplexed suspension array technologies.
In such platforms, microspheres are conjugated with specific capture molecules (e.g., antibodies or proteins). This compound can be used to label target molecules or reporters that bind to the analytes captured on the beads. For instance, glycoproteins, which can be oxidized to generate aldehyde groups, could be labeled with this compound and then quantified in a multiplexed format. vectorlabs.comaatbio.com The bright and stable green fluorescence of APDye 488 is compatible with the laser excitation (typically 488 nm) and detection systems used in many flow cytometry and bead-based array platforms. axispharm.com This allows for the simultaneous measurement of multiple analytes in a single, small-volume sample, which is a hallmark of HTS. windows.net
Biosensor Development and Functional Assays
The covalent and stable nature of the oxime bond formed between this compound and carbonyl groups makes it a valuable tool for constructing fluorescent biosensors and developing functional assays. axispharm.comaatbio.com Once conjugated to a biomolecule of interest, the dye serves as a reporter on molecular events.
Fluorescence Anisotropy (FA), also known as Fluorescence Polarization (FP), is a powerful solution-based technique for studying molecular interactions in real-time. nih.govnih.gov The principle of FA is based on the rotational diffusion of a fluorescently labeled molecule. nih.gov Smaller molecules tumble rapidly in solution, leading to significant depolarization of emitted light and thus a low anisotropy value. Conversely, when the labeled molecule binds to a larger partner, the resulting complex tumbles more slowly, resulting in a higher anisotropy value. nih.govnih.gov
This compound is an ideal fluorophore for these assays. A protein or nucleic acid can be specifically labeled with the dye. The interaction of this labeled molecule with a binding partner can be monitored by titrating one component and measuring the change in fluorescence anisotropy. raineslab.com This allows for the quantitative determination of binding affinities (dissociation constants, Kd) in a homogeneous environment. raineslab.com The high quantum yield and photostability of the APDye 488 fluorophore ensure a stable and sensitive signal for accurate anisotropy measurements. vectorlabs.comaxispharm.com This method has been widely applied to study a diverse range of biological interactions, making it a cornerstone of drug discovery and fundamental research. nih.gov
Förster Resonance Energy Transfer (FRET) is a spectroscopic technique used to detect the proximity between two fluorophores, known as a donor and an acceptor. researchgate.net When the donor fluorophore is excited, it can transfer its energy non-radiatively to a nearby acceptor if their emission and excitation spectra overlap and they are within a characteristic distance (typically 1-10 nm).
APDye 488, with its emission maximum around 517-520 nm, serves as an excellent donor for acceptor dyes that excite in this green-yellow region of the spectrum (e.g., Alexa Fluor 555). axispharm.combroadpharm.comresearchgate.net In a typical FRET assay to study a protein-protein interaction, one protein would be labeled with this compound (the donor) and the other with a suitable acceptor. Interaction between the proteins brings the donor and acceptor into close proximity, resulting in efficient FRET. This is observed as a decrease in the donor's fluorescence emission and a simultaneous increase in the acceptor's emission. researchgate.net This change in fluorescence provides a direct readout of the molecular interaction, enabling studies of binding kinetics, conformational changes, and the screening of interaction inhibitors. researchgate.netnih.gov
Spectroscopic Characterization of this compound Conjugates
The performance of any fluorescent probe is defined by its spectroscopic properties. This compound is a bright, green-fluorescent dye with characteristics that make it highly suitable for bioconjugation and subsequent detection. axispharm.comvectorlabs.com Its fluorescence is stable across a broad pH range (pH 4 to 10), which is a significant advantage for assays performed under varying buffer conditions. axispharm.com
Below is a table summarizing the key spectroscopic properties of the free dye. When conjugated to a biomolecule, slight shifts in these properties may occur, but the fundamental characteristics remain.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~499 nm | aatbio.combroadpharm.com |
| Emission Maximum (λem) | ~517-520 nm | axispharm.comaatbio.combroadpharm.com |
| Molar Extinction Coefficient | ~73,000 cm-1M-1 | axispharm.com |
| Recommended Laser Line | 488 nm | axispharm.comaxispharm.com |
| Solubility | Water, DMSO, DMF | axispharm.com |
| Fluorescence Stability | pH independent (pH 4-10) | axispharm.comaxispharm.com |
The high molar extinction coefficient indicates a high probability of absorbing light, and its excellent quantum yield contributes to the bright signal observed from its conjugates. axispharm.com These properties, combined with its high photostability, are particularly advantageous for applications requiring sensitive detection or imaging of low-abundance targets. axispharm.comvectorlabs.com
Photophysical Performance and Advantages of Apdye 488 Fluorophore in Research
Enhanced Fluorescence Quantum Yield and Brightness in Biological Conjugates
The brightness of a fluorophore is a critical parameter for sensitive detection, especially of low-abundance biological targets. Brightness is determined by the product of the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). APDye 488 and its equivalents are characterized by a high fluorescence quantum yield, which contributes to exceptionally bright conjugates. dianova.comthermofisher.com For instance, the quantum yield of the structurally identical Alexa Fluor 488 is reported to be as high as 0.92, significantly contributing to its intense fluorescence. Probes with a high quantum yield are essential for generating a strong signal, allowing for greater sensitivity in detection. thermofisher.com
Furthermore, when conjugated to biomolecules like proteins, APDye 488 dye molecules can be attached at high molar ratios without the significant self-quenching (a reduction in fluorescence intensity) that is often observed with other dyes like fluorescein. thermofisher.com This property enables the creation of brighter, more sensitive detection reagents, which is a distinct advantage in applications requiring maximal signal output. thermofisher.comthermofisher.com
| Fluorophore | Typical Quantum Yield | Key Brightness Characteristics |
|---|---|---|
| APDye 488 (Alexa Fluor 488) | ~0.92 | High intrinsic brightness; resistant to self-quenching on conjugates. thermofisher.com |
| Fluorescein (FITC) | Variable, pH-dependent | Prone to self-quenching at higher labeling ratios; lower overall brightness compared to APDye 488. thermofisher.comoptolongfilter.com |
Superior Photostability for Extended Imaging and Reduced Photobleaching
Photostability, or the resistance of a fluorophore to photodegradation upon exposure to excitation light, is paramount for applications involving extended imaging times, such as time-lapse microscopy and confocal imaging. APDye 488 is renowned for being a highly photostable green-fluorescent probe. axispharm.com This robustness allows for longer and more intense illumination, enabling the collection of high-quality data with a better signal-to-noise ratio over time. researchgate.net
In direct comparisons, the photostability of APDye 488 equivalents is far superior to that of traditional dyes like Fluorescein Isothiocyanate (FITC). optolongfilter.comresearchgate.net While FITC fades rapidly under continuous illumination, APDye 488 maintains a strong and consistent fluorescent signal for a significantly longer duration. dianova.comoptolongfilter.com This attribute is crucial for quantitative studies and for capturing clear, high-resolution images without the data artifacts caused by signal loss from photobleaching. researchgate.net The enhanced photostability makes APDye 488 an excellent choice for demanding imaging experiments. optolongfilter.com
pH-Independent Fluorescence across Physiological Ranges
The fluorescence of many traditional dyes, most notably fluorescein, is highly sensitive to changes in pH. This can be a major drawback in biological experiments where the local pH of cellular compartments can vary. APDye 488 exhibits consistent and stable fluorescence intensity across a broad pH range, typically from pH 4 to pH 10. dianova.comaxispharm.com
This pH insensitivity ensures that the fluorescent signal is a reliable and stable reporter of the target molecule's presence, rather than a reflection of local environmental changes. biosyn.comiu.edu This property is a significant advantage for quantitative applications and for studies involving acidic organelles or dynamic cellular processes where pH fluctuations may occur, guaranteeing more reliable and reproducible results. dianova.com
Hydrophilicity and its Influence on Minimizing Non-Specific Interactions and Aggregation
APDye 488 is a highly water-soluble dye. axispharm.com This hydrophilicity is a key feature that influences the behavior of its conjugates. In aqueous buffers used for biological assays, hydrophobic molecules have a tendency to aggregate or engage in non-specific binding with surfaces and proteins, which can lead to high background signals and experimental artifacts. plos.org
The high water solubility of APDye 488 helps to prevent its conjugates from precipitating and aggregating. dianova.com More importantly, it minimizes non-specific binding to cellular components or experimental surfaces. plos.org Research has shown a strong correlation between dye hydrophilicity and reduced non-specific binding, with hydrophilic dyes like Alexa Fluor 488 demonstrating very low levels of such interactions. plos.org This leads to a better signal-to-noise ratio and more accurate localization of the target molecule.
Optimal Excitation and Emission Spectra for 488 nm Laser Systems
The spectral properties of APDye 488 are ideally suited for the most common excitation source in fluorescence microscopy and flow cytometry: the 488 nm blue laser line. axispharm.combiosyn.com The dye has an absorption (excitation) maximum at approximately 494 nm and a fluorescence emission maximum at around 517 nm. bdbiosciences.com
This spectral profile means that the 488 nm laser provides highly efficient excitation, maximizing the fluorescent signal. The emission peak in the green part of the spectrum is easily detectable with standard filter sets designed for FITC, making APDye 488 a direct and superior replacement in existing experimental setups without the need for new hardware. dianova.comiu.edu Its distinct emission spectrum allows for effective use in multicolor imaging experiments with good color separation from other common fluorophores. dianova.com
Comparative Analysis with Alternative Green-Fluorescent Dyes (e.g., Fluorescein, FITC)
When compared to its predecessors like fluorescein and FITC, APDye 488 demonstrates clear advantages across nearly all key photophysical parameters. While the excitation and emission spectra are nearly identical, allowing for easy substitution, the performance of APDye 488 is markedly superior. thermofisher.comiu.edu
APDye 488 conjugates are significantly brighter and more photostable than their FITC counterparts. optolongfilter.comresearchgate.net Unlike fluorescein, whose fluorescence is quenched at lower pH, APDye 488 maintains its intense fluorescence over a wide physiological pH range. dianova.combiosyn.com These combined benefits result in more robust, reliable, and sensitive experiments, establishing APDye 488 as a gold standard for green fluorescence applications. thermofisher.com
| Parameter | APDye 488 / Equivalents | Fluorescein / FITC | Reference |
|---|---|---|---|
| Brightness/Quantum Yield | Higher, resistant to self-quenching | Lower, prone to self-quenching | thermofisher.comoptolongfilter.com |
| Photostability | Much higher, resists photobleaching | Low, fades rapidly | thermofisher.comoptolongfilter.comresearchgate.net |
| pH Sensitivity | Stable fluorescence from pH 4-10 | Fluorescence is pH-dependent (decreases in acidic pH) | dianova.combiosyn.comiu.edu |
| Excitation Max (nm) | ~494 nm | ~494 nm | bdbiosciences.com |
| Emission Max (nm) | ~517 nm | ~518 nm | bdbiosciences.com |
| Water Solubility | High | Lower | dianova.com |
Impact on Scientific Discovery and Future Research Directions
Contributions to Elucidating Molecular and Cellular Mechanisms
The primary contribution of APDye 488 Hydroxylamine (B1172632) lies in its ability to specifically label biomolecules containing aldehyde or ketone groups. These carbonyl groups are relatively rare in native biological systems but can be selectively introduced into specific classes of biomolecules, most notably carbohydrates like polysaccharides and the glycan portions of glycoproteins thermofisher.comvectorlabs.com.
The standard method involves the mild oxidation of vicinal diols in sugars with sodium periodate (B1199274), which cleaves the bond between two adjacent carbon atoms and converts them into aldehyde groups thermofisher.combiotium.com. Once these chemical handles are installed, APDye 488 Hydroxylamine can be used to attach a fluorescent label, allowing for the visualization and tracking of these molecules. This has been instrumental in:
Mapping Glycans: Researchers have used this technique to study the distribution and architecture of complex carbohydrates. For instance, hydroxylamine-armed fluorescent probes have been used to explore the structure of the polysaccharide capsule of the pathogenic fungus Cryptococcus neoformans, revealing the localization of reducing sugars at the interface between the cell wall and the capsule researchgate.net.
Visualizing Cell Surface Carbohydrates: The method is effective for labeling cell surface glycoproteins, enabling the study of their roles in cell adhesion, signaling, and immune recognition biotium.comnih.gov.
Tracing Cellular Components: As a membrane-impermeant molecule, this compound can be used as an aldehyde-fixable cell tracer, allowing researchers to follow labeled components over time without the probe entering the cell interior vectorlabs.comthermofisher.com.
This targeted labeling provides a powerful means to investigate the roles of glycans in both normal physiological processes and in disease states, where glycosylation patterns are often altered.
Methodological Advancements in Fluorescent Labeling and Detection
The adoption of this compound has driven significant methodological advancements in fluorescent labeling, primarily due to the chemistry of the hydroxylamine group and the photophysical properties of the APDye 488 fluorophore.
The reaction between a hydroxylamine (an aminooxy group) and an aldehyde or ketone forms a stable oxime bond vectorlabs.combiotium.com. This linkage is notably more resistant to hydrolysis compared to the hydrazone bond that results from using hydrazide-based probes vectorlabs.comthermofisher.com. This enhanced stability ensures that the fluorescent label remains attached to its target molecule during lengthy experiments and harsh washing steps, providing more reliable and quantifiable data. The reaction kinetics can also be accelerated using aniline (B41778) as a catalyst, making the labeling process efficient enough for use on living cells thermofisher.com.
The APDye 488 fluorophore itself offers several advantages that advance detection capabilities:
High Brightness: It possesses a high fluorescence quantum yield and a large extinction coefficient, resulting in exceptionally bright signals thermofisher.com.
Photostability: The dye is highly resistant to photobleaching, allowing for prolonged imaging and observation without significant signal loss dianova.com.
pH Insensitivity: Its fluorescence remains stable over a wide pH range (typically pH 4 to 10), which is crucial for experiments in varying cellular compartments or buffer conditions dianova.comaxispharm.com.
These properties make this compound particularly well-suited for detecting low-abundance targets, providing the sensitivity needed to visualize subtle molecular events vectorlabs.com.
| Feature | This compound | Traditional Hydrazide Probes |
| Reactive Group | Hydroxylamine (Aminooxy) | Hydrazide |
| Resulting Bond | Oxime | Hydrazone |
| Bond Stability | High hydrolytic stability vectorlabs.comthermofisher.com | Lower hydrolytic stability biotium.com |
| Fluorophore | APDye 488 (bright, photostable) vectorlabs.comaxispharm.com | Various (e.g., Fluorescein) |
| pH Sensitivity | Low (stable over a wide range) dianova.com | Often pH-dependent |
| Suitability | Long-term imaging, live cells, sensitive detection | General labeling, less demanding conditions |
Emerging Research Avenues and Derivative Development
The unique characteristics of this compound position it at the forefront of emerging research areas, with ongoing efforts to integrate it into more advanced labeling schemes and to rationally design improved derivatives.
Integration with Bioorthogonal Chemistry for Advanced Labeling (e.g., Click Chemistry)
The reaction between a hydroxylamine and an aldehyde or ketone is a prime example of a bioorthogonal ligation nih.govnih.govnih.gov. This classification stems from the fact that the reacting functional groups are abiotic; they are essentially inert to the vast array of functional groups present in biological systems, ensuring that the labeling reaction occurs only between the intended partners rsc.org.
This "click-type" reaction provides the high selectivity and efficiency needed for complex biological environments, including in living organisms nih.govacs.org. While distinct from the more widely known copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (often termed "click chemistry"), oxime ligation is a core component of the bioorthogonal toolkit and offers a complementary strategy for dual-labeling experiments researchgate.net.
| Bioorthogonal Reaction | Reactive Partners | Key Features |
| Oxime Ligation | Hydroxylamine + Aldehyde/Ketone | Highly stable bond, bioorthogonal, can be catalyzed thermofisher.comnih.gov |
| Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne (+ Cu(I) catalyst) | Very fast and efficient, but copper can be toxic to cells rsc.orgnih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO) | Copper-free, highly biocompatible, but kinetics can be slower than CuAAC nih.govresearchgate.net |
Novel Applications in Multiplexed Bioimaging and Systems Biology
Systems biology aims to understand the complex interactions within biological systems, which often requires visualizing multiple components simultaneously. The bright and spectrally well-defined emission of APDye 488 makes it an excellent choice for such multiplexed imaging experiments nih.govnih.gov.
APDye 488 is optimally excited by the common 488 nm laser line, and its green fluorescence can be readily distinguished from blue, red, and far-red fluorophores excited by different lasers dianova.combio-rad-antibodies.com. By combining this compound with other fluorescent probes that have different reactive groups and spectral properties, researchers can label and image several distinct molecular species in a single sample. This capability is critical for studying the spatial organization and co-localization of different proteins, glycans, and other biomolecules, providing a more holistic view of cellular function fluorofinder.comuni-goettingen.de.
| Laser Line | Fluorophore Example | Emission Color | Potential Target |
| 405 nm | DyLight 405 | Blue / Violet | Nucleus (e.g., DAPI) |
| 488 nm | APDye 488 | Green | Glycoproteins (via Hydroxylamine) |
| 561 nm | Rhodamine Red-X | Red / Orange | Cytoskeleton (e.g., Phalloidin conjugate) |
| 640 nm | Alexa Fluor 647 | Far-Red | Specific Protein (e.g., Antibody conjugate) |
Rational Design of Next-Generation APDye 488 Derivatives with Tailored Reactivities
Future development is focused on the rational design of new APDye 488 derivatives with enhanced capabilities. A key area of interest is the creation of fluorogenic probes nih.gov. The rhodamine scaffold of APDye 488 can exist in equilibrium between a non-fluorescent lactone form and a fluorescent zwitterionic form researchgate.netnih.govnih.gov. By chemically modifying the structure, it is possible to design a hydroxylamine derivative that strongly favors the non-fluorescent state in solution but shifts to the highly fluorescent state upon reacting with its target aldehyde or ketone researchgate.netnih.gov. Such a "turn-on" mechanism would dramatically reduce background fluorescence, leading to a higher signal-to-noise ratio and improved sensitivity, which is ideal for no-wash imaging of live cells scispace.combohrium.com.
Another avenue of development is the creation of probes with tailored photophysics for super-resolution microscopy techniques nih.govnih.gov. By fine-tuning the dye's structure, derivatives that exhibit spontaneous "blinking" can be synthesized, enabling localization-based super-resolution imaging to visualize cellular structures with unprecedented detail researchgate.net. These next-generation probes promise to further expand the applications of this compound in cutting-edge biological research.
Q & A
Q. What are the optimal pH and buffer conditions for conjugating APDye 488 Hydroxylamine to aldehyde/ketone-containing biomolecules?
this compound reacts with aldehydes/ketones via oxime ligation, which is most efficient at pH 5.0–7.4 . At pH 6.0, Alexa Fluor 488 Hydroxylamine (structurally analogous) achieved stable conjugation to glycoproteins without nanoparticle aggregation. Avoid alkaline conditions (>pH 8.0), as they may promote hydrolysis of the hydroxylamine group .
Q. How can conjugation efficiency be quantified experimentally?
Use size-exclusion chromatography (SEC) to detect molecular weight shifts post-conjugation. For Alexa Fluor 488 Hydroxylamine, SEC revealed a polymer conjugate molecular weight increase from 36,100 to 44,300 g/mol. Fluorescence spectroscopy (ex/em 494/518 nm) and UV-Vis absorbance at 494 nm enable dye-to-molecule ratio calculations. A molar extinction coefficient of 77,000 cm⁻¹M⁻¹ is recommended for quantification .
Q. What storage conditions preserve this compound stability?
Store lyophilized dye at -20°C in desiccated, light-protected vials . Aqueous solutions are stable for ≤24 hours at 4°C. Thermal decomposition studies of hydroxylamine derivatives suggest avoiding prolonged exposure to >25°C, as degradation releases nitrogen oxides (NOx) .
Advanced Research Questions
Q. How can discrepancies in FRET efficiency be resolved when using this compound in single-molecule studies?
Discrepancies often arise from rapid conformational exchange in labeled biomolecules. Implement time-averaged FRET analysis or molecular dynamics simulations to account for fast exchange dynamics. For Aβ40 labeled with Alexa Fluor 488 Hydroxylamine, time-averaging corrected shifts toward higher FRET efficiencies caused by insufficient sampling .
Q. What strategies mitigate non-specific binding in complex biological matrices?
Optimize dye-to-target molar ratios (3:1 recommended) and pre-block with 1% BSA or casein. In nanoparticle studies, SEC or dialysis removed >90% of unbound dye. Fluorescence controls (e.g., dye-only samples) confirmed specificity by showing negligible signal .
Q. How does this compound conjugation affect polymeric nanoparticle properties?
Conjugation does not significantly alter size or stability. Dynamic light scattering (DLS) of Alexa Fluor 488-conjugated nanoparticles showed consistent hydrodynamic diameters (25–30 nm). However, excessive dye loading (>5% w/w) increased polydispersity, suggesting stoichiometric optimization is critical .
Q. What are the safety implications of hydroxylamine thermal decomposition kinetics?
Hydroxylamine derivatives exhibit concentration-dependent thermal instability . For 10–50% w/w solutions, decomposition onset occurs at 60–80°C, releasing NOx and CO. Adiabatic calorimetry recommends storing solutions at <25°C and avoiding strong oxidizers (e.g., HNO₃). Safety protocols should include vented storage and thermal hazard modeling .
Methodological Considerations
- Oxime Ligation Optimization : Adjust reaction time (4–24 hours) and temperature (4–25°C) based on target accessibility. For glycoproteins, pH 5.0–6.0 maximizes labeling efficiency .
- Fluorescence Quenching : Monitor environmental factors (e.g., pH, ionic strength) that may reduce quantum yield. Alexa Fluor 488 Hydroxylamine retains >90% fluorescence in pH 4–10 buffers .
- Thermal Hazard Assessment : Use differential scanning calorimetry (DSC) to model decomposition kinetics for risk mitigation .
Data Contradictions and Validation
- FRET Efficiency Variability : Discrepancies between theoretical and observed FRET values may arise from dye orientation or incomplete labeling. Validate with orthogonal techniques like fluorescence correlation spectroscopy (FCS) .
- Dye Aggregation : Fluorescence artifacts from dye aggregation can mimic conjugation success. Use SEC or centrifugal filtration to isolate monomeric dye .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
